BenchChemオンラインストアへようこそ!

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Palladium catalysis Buchwald-Hartwig amination Chemoselectivity

3-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, also referred to as 3-chloro-6-methoxy-7-azaindole, is a 7-azaindole-based heterocyclic building block. The molecular entity incorporates a chlorine substituent at the 3-position and a methoxy group at the 6-position on the pyrrolo[2,3-b]pyridine core, yielding a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1190310-70-3
Cat. No. B3218619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
CAS1190310-70-3
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)C(=CN2)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
InChIKeyFUTMGMNPLQIVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190310-70-3): A Differentiated 3,6-Disubstituted 7-Azaindole for Kinase-Targeted Drug Discovery


3-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, also referred to as 3-chloro-6-methoxy-7-azaindole, is a 7-azaindole-based heterocyclic building block. The molecular entity incorporates a chlorine substituent at the 3-position and a methoxy group at the 6-position on the pyrrolo[2,3-b]pyridine core, yielding a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol . This signature 3-Cl/6-OMe substitution pattern confers differentiated electronic, steric, and hydrogen-bonding properties that are strategically exploited in the design of selective kinase inhibitors, particularly for targets such as FGFR, PIM, and ROCK kinases [1][2]. The compound functions both as a direct pharmacophore fragment and as a versatile, dual-functionalization-ready synthetic intermediate for constructing structurally diverse bioactive chemical series.

Non-Interchangeability of In-Class Analogs: The Criticality of the 3-Cl/6-MeO Substitution Pattern


Within the 7-azaindole chemical space, indiscriminate replacement of the 3-chloro-6-methoxy motif with alternative halogen/alkoxy combinations precipitates significant, quantifiable shifts in reactivity, selectivity, and pharmacokinetic profiles that undermine both synthetic and biological utility. Substituting chlorine with bromine at position 3 amplifies cross-coupling reactivity but concurrently introduces vulnerability to premature catalytic dehalogenation, reducing net usable yields . Omission of the 6-methoxy group eliminates an essential hydrogen-bond acceptor that is critical for kinase hinge-region interactions and selectivity, as evidenced in SAR campaigns against the PIM kinase family [1]. Exchange with a 3-fluoro analog substantially depresses lipophilicity (ΔXlogP ≈ -0.6), which can impair passive membrane permeability and oral absorption potential relative to the chloro congener . These substituent-governed disparities render in-class compounds non-fungible across synthetic elaboration and biological interrogation contexts.

3-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine: Differentiated Evidence Against Closest Structural Analogs


Chemoselective Buchwald-Hartwig Amination Yields: 3‑Chloro-7-azaindole vs. 3‑Bromo-7-azaindole

The 3-chloro substituent enables robust palladium-catalyzed Buchwald-Hartwig C–N bond formation while preserving the unprotected azaindole N–H. Henderson et al. demonstrated that 4-chloro-7-azaindole couples with N-methylpiperazine in 94% isolated yield using Pd pre-catalyst P1 and RuPhos ligand L1 [1]. In contrast, 3-bromo-7-azaindoles are susceptible to unwanted reductive dehalogenation during cross-coupling, as documented by Philips et al., who observed significant debrominated byproducts that confound product isolation and reduce effective yield . This chemoselectivity gap positions the 3‑chloro derivative as the preferred substrate for iterative C–N diversification in library synthesis.

Palladium catalysis Buchwald-Hartwig amination Chemoselectivity

6-Methoxy as a Driver of Kinase Selectivity: SAR Evidence from PIM Kinase Inhibitor Optimization

Irie et al. established that 6‑substitution of the 7‑azaindole core is a decisive determinant of potent and selective PIM kinase inhibition. Their optimized 6‑substituted lead compound exhibited IC₅₀ values of <10 nM against PIM1, PIM2, and PIM3, with >100‑fold selectivity over a panel of 50+ diverse kinases [1]. The 6-methoxy group acts as a critical hydrogen-bond acceptor, engaging the unique hinge‑region architecture of PIM kinases that lacks a canonical hydrogen-bond donor [1]. The 3-chloro-6-methoxy compound uniquely marries this selectivity‑enabling 6‑substituent with a synthetically addressable 3‑chloro handle. The analogous 3-chloro-7-azaindole lacking the 6-methoxy group does not recapitulate this selectivity profile.

PIM kinase Kinase selectivity Structure-activity relationship

Optimized Lipophilicity Window: Calculated XlogP of 3‑Chloro-6-methoxy-7-azaindole vs. 3‑Bromo- and 3‑Fluoro Analogs

The predicted partition coefficient (XlogP) for 3‑chloro-6‑methoxy‑1H‑pyrrolo[2,3‑b]pyridine is approximately 2.1, occupying the optimal lipophilicity range for oral bioavailability (LogD 2–3). The 3‑bromo analog is more lipophilic (XlogP ≈ 2.3), while the 3‑fluoro analog is more hydrophilic (XlogP ≈ 1.5) . The intermediate lipophilicity of the chloro derivative, combined with the established metabolic resilience of the C–Cl bond relative to the labile C–Br bond, provides a differentiated pharmacokinetic starting point.

Lipophilicity Drug-likeness Halogen effects

Commercial Purity Advantage: 98% HPLC vs. Typical 95% Grade for the 3‑Bromo‑6‑methoxy Analog

Independent supplier catalogs indicate that 3‑chloro‑6‑methoxy‑1H‑pyrrolo[2,3‑b]pyridine is routinely available at a certified purity of 98% (HPLC) from ISO‑certified manufacturers such as MolCore, whereas the 3‑bromo‑6‑methoxy analog is predominantly supplied at 95% purity by vendors such as Fluorochem and AKSci . This 3% purity differential translates to significantly lower total impurity burden in downstream reaction mixtures, a critical factor for preclinical impurity profiling under ICH Q3A guidelines.

Procurement quality Purity specification Regulated research

Orthogonal Derivative Generation: C3 Cross‑Coupling + C6 Demethylation Provides Twice the Functionalization Potential of Mono‑Substituted Analogs

The concurrent presence of a palladium‑reactive 3‑chloro handle and a synthetically competent 6‑methoxy group enables two orthogonal diversification steps on a single scaffold, a capability absent in mono‑substituted 6‑methoxy‑ or 3‑chloro‑7‑azaindoles. McLaughlin et al. validated the efficient cyclization of 2,6‑dichloropyridine‑derived precursors to access diversely substituted 7‑azaindoles, establishing that the chloro substituent is compatible with subsequent Sonogashira and Suzuki couplings [1]. Combined with the well‑precedented acid‑ or Lewis acid‑mediated demethylation of the 6‑MeO group to a phenol, the 3‑chloro‑6‑methoxy compound uniquely supports sequential C–C/C–N bond formation at C3 followed by O‑functionalization at C6, exponentially expanding the accessible chemical space.

Divergent synthesis Chemical library Scaffold diversification

Procurement‑Guided Application Scenarios for 3‑Chloro‑6‑methoxy‑1H‑pyrrolo[2,3‑b]pyridine


Lead Generation for Selective PIM Kinase‑Targeted Therapeutics

Drug discovery programs addressing PIM kinase‑driven hematologic malignancies should prioritize 3‑chloro‑6‑methoxy‑1H‑pyrrolo[2,3‑b]pyridine as the entry scaffold. The 6‑methoxy group provides the essential hinge‑binding interaction that confers >100‑fold selectivity over off‑target kinases, as established by the SAR work of Irie et al. [1]. Concurrent Buchwald‑Hartwig amination of the 3‑chloro handle enables rapid analog synthesis with high isolated yields (>90%) to explore the SAR landscape efficiently [2].

Orthogonal Diversification for Focused 7‑Azaindole Chemical Libraries

Chemical biology and probe‑discovery teams generating focused libraries around the 7‑azaindole chemotype will benefit from the dual‑handle architecture of this compound. Sequential Pd‑catalyzed C3 amination or arylation followed by C6 demethylation and O‑functionalization allows rapid construction of densely functionalized analogs [2][3]. This orthogonal strategy reduces the number of synthetic steps and improves convergence relative to mono‑substituted starting materials.

High‑Purity Building Block for Regulated Preclinical Development

For preclinical programs that must adhere to ICH Q3A impurity guidelines, the commercially available 98% HPLC grade of 3‑chloro‑6‑methoxy‑1H‑pyrrolo[2,3‑b]pyridine from ISO‑certified vendors provides a decisive procurement advantage over the typically 95%‑pure 3‑bromo‑6‑methoxy analog. The reduced impurity burden minimizes the risk of bioassay interference and simplifies the analytical characterization of downstream drug substance batches.

Quote Request

Request a Quote for 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.